2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of the bacteria .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction often results in changes at the molecular level, disrupting the normal functioning of the target and leading to the desired therapeutic effect .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the synthesis of cell wall components inM. tuberculosis , thereby inhibiting the growth of the bacteria .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, indicating that they can effectively inhibit the growth ofM. tuberculosis .
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole involves multiple steps. One common method includes the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach involves the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often utilize these synthetic pathways to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions: Typical reagents include chloroacetyl chloride, piperidine, and ethanol. .
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
Benzisothiazoles: Exhibit various biological activities, including as oxidosqualene cyclase inhibitors and drugs for urinary dysfunction.
The uniqueness of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-2-27-16-4-3-5-17-19(16)23-21(29-17)25-10-8-24(9-11-25)20(26)14-6-7-15-18(12-14)28-13-22-15/h3-7,12-13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFJEHINLQZVOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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